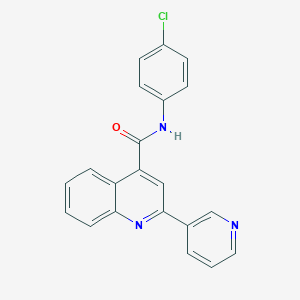

N-(4-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Beschreibung

N-(4-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic quinoline-4-carboxamide derivative characterized by a 4-chlorophenyl group attached to the carboxamide nitrogen and a pyridin-3-yl substituent at the quinoline’s 2-position. The compound’s structure combines lipophilic (chlorophenyl) and polar (pyridine) moieties, making it a candidate for pharmacological applications, particularly in antimicrobial or receptor-targeted therapies.

Eigenschaften

Molekularformel |

C21H14ClN3O |

|---|---|

Molekulargewicht |

359.8 g/mol |

IUPAC-Name |

N-(4-chlorophenyl)-2-pyridin-3-ylquinoline-4-carboxamide |

InChI |

InChI=1S/C21H14ClN3O/c22-15-7-9-16(10-8-15)24-21(26)18-12-20(14-4-3-11-23-13-14)25-19-6-2-1-5-17(18)19/h1-13H,(H,24,26) |

InChI-Schlüssel |

ZITFOGVCYXGBPD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC=C(C=C4)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(4-Chlorphenyl)-2-(pyridin-3-yl)chinolin-4-carboxamid umfasst in der Regel mehrstufige organische Reaktionen. Ein gängiger Syntheseweg kann Folgendes umfassen:

Bildung des Chinolinkern: Dies kann durch eine Friedländer-Synthese erreicht werden, bei der ein aromatisches Aldehyd in Gegenwart einer Base mit einem Keton reagiert.

Substitutionsreaktionen: Einführung der 4-Chlorphenyl- und Pyridin-3-yl-Gruppen durch nucleophile Substitutionsreaktionen.

Amidierung: Der letzte Schritt beinhaltet die Bildung der Carboxamidgruppe durch eine Amidierungsreaktion, häufig unter Verwendung von Reagenzien wie Carbodiimiden.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden können ähnliche Synthesewege umfassen, die jedoch für die Großproduktion optimiert sind. Dazu gehören die Verwendung von kontinuierlichen Durchflussreaktoren, Hochdurchsatz-Screening für Reaktionsbedingungen und die Verwendung von Katalysatoren zur Verbesserung der Ausbeute und Effizienz.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Chinolinkern.

Reduktion: Reduktionsreaktionen können an den Nitro- oder Carbonylgruppen auftreten, falls vorhanden.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen sind üblich, insbesondere an den aromatischen Ringen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Nucleophile wie Amine oder Thiole.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation zu Chinolin-N-Oxiden führen, während die Reduktion Amine oder Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimalarial Activity

One of the most notable applications of N-(4-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is its potential as an antimalarial agent. A series of quinoline-4-carboxamides, including this compound, have been identified for their efficacy against Plasmodium falciparum, the causative agent of malaria. Research indicates that these compounds exhibit moderate to high potency, with some derivatives showing low nanomolar activity in vitro and excellent oral efficacy in vivo against malaria in mouse models . The mechanism involves the inhibition of translation elongation factor 2 (PfEF2), which is crucial for the parasite's survival and replication.

Anticancer Properties

The compound has also been studied for its anticancer properties. Quinoline derivatives have shown promise in inhibiting various cancer cell lines, including glioblastoma. For instance, compounds similar to N-(4-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide have demonstrated the ability to inhibit kinase activity associated with tumor growth, particularly targeting the AKT signaling pathway, which is often dysregulated in cancers . Such compounds can selectively target cancer cells while exhibiting lower toxicity towards normal cells.

Antimicrobial Properties

Research has indicated that quinoline derivatives possess antimicrobial activities against a range of pathogens, including bacteria and fungi. The structural features of N-(4-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide contribute to its bioactivity, making it a candidate for further development as an antimicrobial agent .

Neuroprotective Effects

Emerging studies suggest that certain quinoline derivatives may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The modulation of specific signaling pathways involved in neuronal survival could position compounds like N-(4-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide as therapeutic options for conditions such as Alzheimer's disease .

Material Science

Development of New Materials

In addition to its biological applications, N-(4-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide can serve as a building block for synthesizing new materials. Its unique chemical structure allows for modifications that can lead to novel polymers or composites with specific properties, such as enhanced conductivity or stability under various conditions .

Case Studies

Wirkmechanismus

The mechanism of action of N-(4-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition of key enzymes involved in disease pathways.

Receptors: Modulation of receptor activity to produce therapeutic effects.

Pathways: Interference with cellular signaling pathways to alter biological responses.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Insights

Substituent Effects on Bioactivity :

- Chlorophenyl Position : The 4-chlorophenyl group in the target compound balances lipophilicity and electronic effects. In contrast, the 2,6-dichlorophenyl analog () exhibits higher lipophilicity, which may improve membrane penetration but reduce aqueous solubility .

- Pyridine Position : The pyridin-3-yl group is conserved across multiple analogs (Evidences 4–7), suggesting its role in π-π stacking or hydrogen bonding with biological targets. Substitution at pyridin-4-yl () may alter binding orientation .

- Polar Groups : Hydroxyl () or methoxy () substituents enhance solubility but may reduce metabolic stability compared to chloro groups .

- Synthesis and Purity: Analogs with bulky substituents (e.g., morpholinopropyl in ) show moderate synthesis yields (54–67%), while simpler structures like the target compound may achieve higher efficiency . Purity levels for analogs range from 97.6% to 98.8%, emphasizing the importance of optimized purification protocols .

Inferred Pharmacological Profiles

- Antimicrobial Potential: highlights quinoline-4-carboxamides with morpholine/dimethylamino groups as antibacterial agents. The target compound’s chloro and pyridine groups may similarly disrupt bacterial membranes or enzymes .

- Receptor Targeting : Pyridin-3-yl-containing analogs (Evidences 4–6) are frequently used in screening libraries, suggesting applicability in kinase or GPCR inhibition .

Biologische Aktivität

N-(4-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a quinoline core fused with a pyridine ring and substituted with a 4-chlorobenzyl group and a carboxamide functional group. The structural formula can be represented as follows:

This unique combination of functional groups contributes to the compound's distinct chemical properties, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Research indicates that N-(4-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide exhibits significant anticancer properties. It has been shown to inhibit key enzymes involved in cellular processes such as DNA replication and protein synthesis, leading to cytotoxic effects on various cancer cell lines.

Case Studies

- Inhibition of Cancer Cell Lines : A study demonstrated that this compound effectively inhibited the growth of several cancer cell lines, including A549 (lung cancer), H460 (lung cancer), and HT-29 (colorectal cancer) cells. The mechanism appears to involve binding to DNA or proteins critical for cell survival, disrupting their function and promoting apoptosis .

- Mechanism of Action : The compound's mechanism may involve the inhibition of translation elongation factor 2 (), which is crucial for protein synthesis in cancer cells, thereby reducing their proliferation .

Antimicrobial Activity

In addition to its anticancer effects, N-(4-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide has demonstrated notable antimicrobial activity against various pathogens.

Research Findings

- Inhibition of Pathogens : Studies have shown that the compound exhibits inhibitory effects against several bacterial strains and fungi, suggesting its potential as an antimicrobial agent .

- Synergistic Effects : When combined with other antimicrobial agents, it has shown enhanced efficacy, indicating potential applications in combination therapies for resistant infections .

Summary of Biological Activities

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.